Enhanced Nucleophilic Substitution Rate via the 'Positive Ortho-Effect'
Ortho-alkyl substituted arenesulfonyl chlorides exhibit increased reactivity in nucleophilic substitution reactions compared to their unsubstituted or para-substituted counterparts. The origin of this 'positive ortho-effect' is attributed to restricted rotation around the C–S bond, facilitating nucleophilic attack at the sulfonyl sulfur [1]. While specific rate constants for 1-(O-tolyl)ethane-1-sulfonyl chloride have not been published in peer-reviewed literature, class-level kinetic studies demonstrate that the ortho-alkyl group accelerates chloride exchange by a factor that outweighs the decelerating effects of inductive and steric hindrance [2]. In the context of the target compound, the secondary α-methyl group is expected to amplify this effect relative to simple o-toluenesulfonyl chloride.
| Evidence Dimension | Relative reaction rate for nucleophilic substitution (chloride-chloride exchange) |
|---|---|
| Target Compound Data | No direct peer-reviewed data; predicted to exhibit enhanced rate due to ortho-alkyl + α-methyl substitution |
| Comparator Or Baseline | Unsubstituted benzenesulfonyl chloride (rate = 1.0, baseline) |
| Quantified Difference | Ortho-alkyl substitution enhances reactivity despite inductive/steric deceleration; Hammett ρ = +2.02 for para/meta substituents, but ortho-alkyl deviates positively from this correlation |
| Conditions | Chloride-chloride exchange in acetonitrile at 25°C, monitored with radio-labeled Et₄N³⁶Cl |
Why This Matters
Enhanced reactivity enables faster sulfonylation under milder conditions, reducing reaction time and energy costs in multi-step syntheses.
- [1] Iazykov M, Canle M, Santaballa JA, Rublova L. Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. J Phys Org Chem. 2018;31:e3845. View Source
- [2] Mikołajczyk M, Gajl M, Błaszczyk J, Cypryk M, Gostyński B. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. 2020;25(6):1428. View Source
